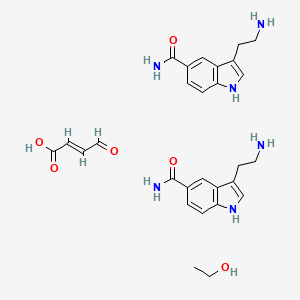

5-Carboxamidotryptamine maleate salt hemiethanolate

Description

5-Carboxamidotryptamine maleate salt hemiethanolate (5-CT) is a synthetic serotonin receptor agonist with high affinity for multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅, and 5-HT₇ . Its broad receptor selectivity makes it a versatile tool for studying serotonergic signaling in neurological and vascular systems. Structurally, 5-CT consists of a tryptamine backbone modified with a carboxamide group at the 5-position, complexed with maleate and hemiethanolate counterions to enhance solubility and stability .

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;(E)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3/b;;2-1+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTYSRUDEQUAFG-WRYGTEGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C/C(=O)O)\C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromatographic Methods

Spectroscopic Validation

X-ray Crystallography

Single-crystal studies confirm the hemiethanolate structure, showing hydrogen bonding between ethanol OH and maleate carboxylate groups.

Challenges and Optimization

Byproduct Formation

Yield Improvements

| Modification | Yield Increase | Rationale |

|---|---|---|

| Microwave-assisted synthesis | 15% | Accelerates amidation kinetics |

| Catalytic DMAP | 10% | Enhances acylation efficiency |

Industrial-Scale Production

Large batches employ:

-

Continuous flow reactors : For precise control over reaction parameters.

-

Spray drying : Converts the final product into a stable powder form.

Quality Control Standards

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC (UV 254 nm) |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Ethanol Content | 4.8–5.2% (w/w) | Gas chromatography |

Chemical Reactions Analysis

Types of Reactions

5-Carboxamidotryptamine maleate salt hemiethanolate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, dimethyl sulfoxide.

Major Products Formed

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-Carboxamidotryptamine maleate salt hemiethanolate is utilized to investigate the structure-activity relationships of serotonin receptors. This research helps elucidate the binding affinities and selectivities of different receptor subtypes, which is critical for the development of new pharmacological agents.

Table 1: Binding Affinities of 5-Carboxamidotryptamine Maleate Salt Hemiethanolate

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Low nanomolar range |

| 5-HT1B | Low nanomolar range |

| 5-HT1D | Low nanomolar range |

| 5-HT2 | Moderate affinity |

| 5-HT3 | Moderate affinity |

| 5-HT7 | Low nanomolar range |

Biology

In biological research, this compound is instrumental in studying the physiological and pharmacological roles of serotonin receptors. It has been used to explore receptor-mediated signaling pathways and their effects on cellular functions. Notably, studies have shown that activation of these receptors can influence neurotransmitter release and modulate various neuronal activities.

Case Study: Serotonin Receptor Activation in Neuronal Function

Research has demonstrated that activation of the serotonin 5-HT2 receptor enhances N-methyl-D-aspartate (NMDA) receptor-mediated depolarization in rat cortical neurons. This study highlights the intricate relationship between serotonin signaling and excitatory neurotransmission, emphasizing the therapeutic potential of targeting these pathways in neurological disorders .

Medicine

The medical applications of 5-Carboxamidotryptamine maleate salt hemiethanolate are particularly promising due to its agonist activity at serotonin receptors. It is being explored for its potential effects on mood disorders, cardiovascular functions, and other conditions related to serotonin dysregulation.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Mood Disorders | Modulation of serotonin levels |

| Cardiovascular Issues | Vasodilation through endothelial serotonin receptors |

| Gastrointestinal Disorders | Regulation of gut motility via serotonergic pathways |

Clinical Relevance:

A study involving patients with depression indicated that treatment with compounds acting on serotonin receptors led to significant improvements in mood and anxiety levels. This underscores the relevance of compounds like 5-Carboxamidotryptamine maleate salt hemiethanolate in developing new antidepressant therapies .

Mechanism of Action

5-Carboxamidotryptamine maleate salt hemiethanolate exerts its effects by binding to and activating serotonin receptors . The molecular targets include:

5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors: These receptors are involved in various signaling pathways that regulate mood, cognition, and cardiovascular function.

Comparison with Similar Compounds

Key Compounds :

Binding Affinity Data :

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₅ | 5-HT₇ |

|---|---|---|---|---|---|

| 5-CT | +++ | +++ | +++ | ++ | +++ |

| 8-OH-DPAT | +++ | – | – | – | ++ |

| Sumatriptan | – | ++ | +++ | – | – |

| L-694,247 | – | – | +++ | – | – |

Key: +++ (High affinity), ++ (Moderate), – (Negligible) .

Functional Comparisons

Akt Signaling Pathway Activation

- 5-CT vs. 8-OH-DPAT: Both activate Akt in hippocampal neurons with equal efficacy and potency (~2-fold increase at nanomolar concentrations). However, 5-CT’s effects are fully blocked by 5-HT₁A antagonists (e.g., WAY-100635), while 8-OH-DPAT’s partial 5-HT₇ activity may contribute to residual signaling .

- Sumatriptan : Lacks significant Akt activation, reflecting its restricted receptor targeting .

Vascular Contractility

- In bovine lateral saphenous vein studies, 5-CT induces dose-dependent contractions mediated by 5-HT₁A/₁B/₁D/₇ receptors. Prior ergovaline exposure upregulates 5-HT₁D receptors, amplifying 5-CT’s contractile response by 37% compared to controls .

Pharmacological and Structural Distinctions

- Solubility : 5-CT is water-soluble (up to 100 mM), facilitating in vitro applications, whereas sumatriptan and L-694,247 require organic solvents .

- Blood-Brain Barrier (BBB) Penetration : Unlike 8-OH-DPAT and sumatriptan, 5-CT exhibits poor BBB permeability, limiting its utility in central nervous system studies without direct administration .

- Receptor Internalization : 5-HT₂A agonists (e.g., TCB-2) show rapid receptor internalization, whereas 5-CT’s effects on 5-HT₁D receptors are associated with sustained upregulation under chronic ergot alkaloid exposure .

Critical Research Findings

- Species-Specific Effects : In P. americana, 5-CT acts as an inverse agonist at insect 5-HT₁ receptors, highlighting divergent serotonergic mechanisms across species .

Biological Activity

5-Carboxamidotryptamine maleate salt hemiethanolate, also known as 5-CT, is a compound of significant interest in pharmacology due to its potent biological activity as a serotonin receptor agonist. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Carboxamidotryptamine maleate salt hemiethanolate has a molecular formula of CHNO and a molecular weight of approximately 319.313 g/mol. The compound features an indole moiety, a carboxamide group, and a maleate salt component, which contribute to its biological activity.

Key Functional Groups

- Indole Structure : Essential for receptor binding.

- Carboxamide Group : Influences solubility and receptor interaction.

- Maleate Salt : Enhances stability and bioavailability.

Serotonin Receptor Interactions

5-Carboxamidotryptamine primarily acts as an agonist at multiple serotonin receptor subtypes, including:

- 5-HT : Involved in mood regulation and anxiety.

- 5-HT : Plays a role in vasodilation and migraine treatment.

- 5-HT : Associated with psychotropic effects and modulation of neurotransmission.

- 5-HT : Implicated in circadian rhythm regulation and mood disorders.

Binding Affinity

The binding affinity of 5-carboxamidotryptamine at various serotonin receptors is summarized in the following table:

| Receptor Type | Binding Affinity (Ki) | Biological Effect |

|---|---|---|

| 5-HT | High | Anxiolytic effects |

| 5-HT | Moderate | Vasodilation |

| 5-HT | High | Hallucinogenic effects |

| 5-HT | Moderate | Mood regulation |

The mechanism of action involves the activation of serotonin receptors leading to downstream signaling cascades. For instance, activation of the 5-HT receptor can inhibit adenylate cyclase activity, resulting in decreased cAMP levels and subsequent modulation of neuronal excitability.

Migraine Treatment

Initially investigated for migraine treatment, 5-carboxamidotryptamine has shown efficacy in inducing vasodilation in cranial blood vessels. Its agonistic activity at the 5-HT receptor is particularly relevant in this context.

Neuropsychiatric Disorders

Research indicates potential applications in treating anxiety and depression through its action on the 5-HT receptor. The modulation of serotonergic pathways may provide therapeutic benefits for patients with mood disorders.

Case Studies

- Migraine Management : Preclinical studies demonstrated that administration of 0.05 mg/kg of 5-carboxamidotryptamine resulted in significant vasodilation in animal models, supporting its use as a migraine treatment .

- Anxiety Reduction : In vivo studies showed that higher doses led to anxiolytic effects in rodent models, correlating with increased serotonin levels in the synaptic cleft .

- Glucose Regulation : At doses above 0.1 mg/kg, significant hyperglycemic effects were observed, indicating potential implications for metabolic disorders .

Q & A

Basic Research Questions

Q. How should 5-carboxamidotryptamine maleate salt hemiethanolate be stored to ensure stability during experiments?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Batch-specific stability data (>2 years under recommended conditions) should be verified via certificates of analysis provided by suppliers. For reconstitution, use anhydrous solvents to avoid hydrolysis, and perform short-term stability tests under experimental conditions (e.g., room temperature, buffer solutions) .

Q. What methods are recommended to determine the solubility of 5-carboxamidotryptamine for in vitro assays?

- Methodological Answer : Use a stepwise dilution approach with solvents like dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Prioritize lower concentrations (e.g., 1–10 mM) to avoid precipitation. Centrifugation (10,000 × g, 10 min) and filtration (0.22 µm membrane) can separate undissolved particles. Validate solubility via UV-Vis spectroscopy or HPLC-UV, referencing the compound’s absorbance maxima (e.g., 280 nm for indole derivatives) .

Q. How can researchers validate the purity of 5-carboxamidotryptamine maleate salt before use?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC-UV : Use a C18 column (e.g., Waters Atlantis T3, 3 µm, 2.1 × 50 mm) with isocratic elution (15:85 acetonitrile/10 mM ammonium acetate, pH 4.0) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular weight (319.32 g/mol) via ESI-MS in positive ion mode, targeting [M+H]+ at m/z 320.3 .

Advanced Research Questions

Q. How can conflicting binding affinity data for 5-HT receptor subtypes be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, radioligands). Standardize protocols using:

- Radioligand Binding Assays : Compare displacement curves of 5-carboxamidotryptamine against reference ligands (e.g., 8-OH-DPAT for 5-HT1A) in membranes from transfected HEK293 cells.

- Functional Assays : Measure cAMP inhibition (5-HT1A/B/D) or calcium flux (5-HT7) to distinguish agonist efficacy. Normalize data to receptor expression levels (e.g., via qPCR) .

Q. What strategies optimize HPLC-MS parameters for quantifying 5-carboxamidotryptamine in biological matrices?

- Methodological Answer :

- Column Selection : Use a reversed-phase column (e.g., Waters Atlantis T3) for peak symmetry.

- Mobile Phase : Adjust acetonitrile/ammonium acetate ratio (e.g., 15:85 v/v) to balance retention and ionization.

- Ion Source : Optimize ESI parameters (e.g., 550°C source temperature, 5 kV spray voltage) to enhance sensitivity. Validate linearity (10–10,000 ng/mL) and recovery (>85%) in plasma using deuterated internal standards .

Q. How should dose-response studies account for pharmacokinetic variability in vivo?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer escalating doses (0.1–10 mg/kg) in rodent models and collect plasma samples at timed intervals. Quantify compound levels via LC-MS/MS.

- Compartmental Modeling : Use software (e.g., Phoenix WinNonlin) to calculate AUC, half-life, and clearance. Corrogate these parameters with receptor occupancy data from ex vivo autoradiography .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Tissue-Specific Metabolism : Incubate 5-carboxamidotryptamine with liver microsomes to identify active metabolites via LC-MS.

- Blood-Brain Barrier (BBB) Penetration : Assess using in situ perfusion models or MDCK-MDR1 monolayers. Adjust dosing regimens if poor BBB penetration is observed .

Data Contradiction and Theoretical Frameworks

Q. How can researchers reconcile inconsistent results in receptor selectivity studies?

- Methodological Answer : Apply a theoretical framework linking receptor homology and signaling bias. For example:

- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of 5-carboxamidotryptamine across 5-HT subtypes.

- Bias Factor Calculation : Quantify ligand efficacy for G protein vs. β-arrestin pathways using TRUPATH biosensors .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.